3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions :
- Bawa and Sawalem (2019) discussed the synthesis of unsymmetrical dioxime esters, highlighting esterification processes that may be relevant to compounds like 3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one. This research could be indicative of the synthetic pathways and chemical properties of such compounds (Bawa & Sawalem, 2019).
- In a study by Barten, Lork, and Roeschenthaler (2004), the reaction of selected imines with hexafluoroacetone was explored, resulting in β-hydroxy-β-bis(trifluoromethyl) imines. This study provides insights into the chemical behavior of imine compounds under specific conditions, which may be relevant for understanding the reactions of 3-[(pentanoyloxy)imino]-indol-2-one derivatives (Barten, Lork, & Roeschenthaler, 2004).
Molecular Structure and Properties :
- Haas, Lieb, and Schelvis (1997) investigated trifluoromethyl-substituted heteroolefins (Schiffs bases), synthesizing and analyzing their chemical properties. Their study could provide a basis for understanding the structural characteristics and reactivity of compounds like 3-[(pentanoyloxy)imino]-indol-2-one, which share similar functional groups (Haas, Lieb, & Schelvis, 1997).
- The research by Portela-Cubillo, Scott, and Walton (2008) on microwave-assisted syntheses of N-heterocycles using alkenone-, alkynone- and aryl-carbonyl O-phenyl oximes could offer insights into novel synthetic methods and the potential applications of such compounds in creating N-heterocyclic structures (Portela-Cubillo, Scott, & Walton, 2008).
Future Directions
Properties
IUPAC Name |
[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c1-2-3-11-18(27)29-25-19-16-9-4-5-10-17(16)26(20(19)28)13-14-7-6-8-15(12-14)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3/b25-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZGDCDDVZKIY-PLRJNAJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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